molecular formula C5H8N2O B13615986 3-Hydroxypyrrolidine-3-carbonitrile

3-Hydroxypyrrolidine-3-carbonitrile

Cat. No.: B13615986
M. Wt: 112.13 g/mol
InChI Key: AOUPPJMJIDURRA-UHFFFAOYSA-N
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Description

3-Hydroxypyrrolidine-3-carbonitrile is a pyrrolidine derivative featuring a hydroxyl (-OH) and a nitrile (-CN) group at the 3-position of the five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry and organic synthesis due to its chiral centers, which enable enantioselective synthesis of bioactive molecules . Its molecular formula is C₅H₈N₂O, with a molecular weight of 124.13 g/mol. The presence of both polar (-OH, -CN) and nonpolar (pyrrolidine ring) groups makes it a versatile intermediate for drug discovery and chemical transformations.

Properties

IUPAC Name

3-hydroxypyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-3-5(8)1-2-7-4-5/h7-8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUPPJMJIDURRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxypyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the condensation of aldehydes with amino esters, followed by reduction using samarium diiodide. This method allows for the formation of substituted pyrrolidine derivatives with good yields and variable stereoselectivity .

Industrial Production Methods

Industrial production methods for 3-Hydroxypyrrolidine-3-carbonitrile often involve large-scale cyclization reactions using readily available starting materials. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions involving the hydroxyl group.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxypyrrolidine-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxypyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. Molecular docking studies have shown that it can interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Compound Name Structural Features Key Functional Groups Molecular Weight (g/mol) Unique Properties
3-Hydroxypyrrolidine-3-carbonitrile Pyrrolidine ring with -OH and -CN at C3 -OH, -CN 124.13 Chiral centers, high polarity, versatile reactivity
(2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile -OH at C3, -CN at C2 -OH, -CN 124.13 Altered stereochemistry affects target binding
3-Cyano-3-methylpyrrolidine hydrochloride Methyl substitution at C3 -CN, -CH₃ 133.60 Enhanced lipophilicity; similarity index 0.96
1-Benzyl-3-hydroxypyrrolidine-3-carbonitrile Benzyl group at N1, -OH and -CN at C3 -Benzyl, -OH, -CN 202.25 Bulky substituent improves receptor selectivity
Piperidine-3-carbonitrile hydrochloride Six-membered piperidine ring -CN 136.60 Lower similarity (0.88) due to ring size
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile Phenyl group at C4 -Ph, -CN 184.24 Aromatic interactions enhance analgesic activity

Key Observations :

  • Substituent Effects: Methyl or benzyl groups increase lipophilicity and alter binding kinetics. For example, 3-Cyano-3-methylpyrrolidine hydrochloride shows 96% structural similarity but differs in hydrophobicity .
  • Ring Size : Piperidine derivatives (six-membered ring) exhibit lower similarity (0.88) due to altered ring strain and conformational flexibility compared to pyrrolidine analogs .
  • Stereochemistry : Enantiomers like (2R,3S)-3-Hydroxypyrrolidine-2-carbonitrile display distinct biological activities due to chiral recognition in biological systems .

Key Insights :

  • Functional Group Positioning : The antimicrobial activity of 3-(Methylsulfanyl)pyridine-4-carbonitrile is highly dependent on the carbonitrile group’s position (e.g., C4 vs. C2 or C5) .
  • Hybrid Structures : Compounds like 6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile combine pyrrolidine and pyridine moieties, enabling dual-target interactions .

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